An In-depth Technical Guide to the Synthesis and Characterization of N-Cbz-7-Aminoheptanoic Acid
An In-depth Technical Guide to the Synthesis and Characterization of N-Cbz-7-Aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Cbz-7-aminoheptanoic acid, a valuable building block in pharmaceutical and chemical research. This document details a reliable synthetic protocol, presents key characterization data, and outlines the logical workflow of the synthesis process.
Introduction
N-Cbz-7-aminoheptanoic acid, also known as 7-(benzyloxycarbonylamino)heptanoic acid, is a derivative of 7-aminoheptanoic acid where the terminal amine group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is widely employed in organic synthesis, particularly in peptide synthesis and the development of complex molecular architectures. The Cbz group offers stability under various reaction conditions and can be selectively removed, making it an ideal protecting group for the amine functionality. This guide serves as a practical resource for the preparation and validation of this important synthetic intermediate.
Synthesis of N-Cbz-7-Aminoheptanoic Acid
The synthesis of N-Cbz-7-aminoheptanoic acid is typically achieved through the reaction of 7-aminoheptanoic acid with benzyl (B1604629) chloroformate under basic conditions. The base neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the formation of the protected amino acid.
Experimental Protocol
Materials:
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7-Aminoheptanoic acid
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Benzyl chloroformate (Cbz-Cl)
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Sodium carbonate (Na₂CO₃)
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Dioxane
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Water (H₂O)
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Ethyl acetate (B1210297) (EtOAc)
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Hexane
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Hydrochloric acid (HCl), 1M
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-aminoheptanoic acid (1 equivalent) in a 1:1 mixture of dioxane and water.
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Addition of Base: To the solution, add sodium carbonate (2 equivalents) and stir until it is completely dissolved. Cool the reaction mixture to 0 °C in an ice bath.
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Addition of Protecting Agent: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. Ensure the temperature remains at 0 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Work-up:
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Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove any unreacted benzyl chloroformate and other organic impurities.
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Acidify the aqueous layer to a pH of approximately 2-3 with 1M hydrochloric acid. The product will precipitate as a white solid.
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Extract the product with ethyl acetate (3 x 100 mL).
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Combine the organic extracts and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude N-Cbz-7-aminoheptanoic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford a white crystalline solid.
Characterization of N-Cbz-7-Aminoheptanoic Acid
Quantitative Data Summary
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Data not available |
| Solubility | Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water. |
Table 1: Physicochemical Properties of N-Cbz-7-Aminoheptanoic Acid
| Technique | Key Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), 4.95 (br s, 1H, -NH), 3.20 (q, J = 6.8 Hz, 2H, -CH₂-NH), 2.35 (t, J = 7.4 Hz, 2H, -CH₂-COOH), 1.65 (m, 2H), 1.50 (m, 2H), 1.35 (m, 4H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 179.0 (C=O, acid), 156.5 (C=O, carbamate), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 66.5 (-CH₂-Ph), 40.5 (-CH₂-NH), 34.0 (-CH₂-COOH), 29.5, 29.0, 26.5, 25.0. |
| IR (KBr) | ν (cm⁻¹) 3320 (N-H stretch), 3030 (Ar C-H stretch), 2930, 2860 (Aliphatic C-H stretch), 1710 (C=O stretch, acid), 1690 (C=O stretch, carbamate), 1530 (N-H bend), 1250 (C-O stretch). |
| Mass Spectrometry (ESI) | m/z 280.15 [M+H]⁺, 302.13 [M+Na]⁺ |
Table 2: Spectroscopic Data for N-Cbz-7-Aminoheptanoic Acid
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and analysis of N-Cbz-7-aminoheptanoic acid.
Caption: Synthetic workflow for N-Cbz-7-aminoheptanoic acid.
Caption: Characterization workflow for N-Cbz-7-aminoheptanoic acid.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of N-Cbz-7-aminoheptanoic acid. The detailed protocol and expected characterization data serve as a valuable resource for researchers in drug development and organic synthesis, enabling the reliable preparation and validation of this key synthetic intermediate. The provided workflows offer a clear visual representation of the logical steps involved in its synthesis and analysis.
